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(S,R,S)-AHPC-PEG2-NH2 dihydrochloride

PROTAC E3 ligase dependency Cereblon

PROTAC developers require high-purity E3 ligase ligand-linker building blocks to ensure reproducible protein degradation data and avoid failed conjugation reactions. (S,R,S)-AHPC-PEG2-NH2 dihydrochloride resolves this as a validated VHL-recruiting conjugate, enabling CRBN-orthogonal PROTAC design essential for dissecting E3 ligase-dependent pharmacology. • VHL-based (CRBN-orthogonal) ligand with 2-unit PEG2 linker & terminal NH2 handle for modular target-ligand conjugation • ≥95% purity ensures reproducible batch-to-batch conjugation efficiency • PEG2 spacer enhances aqueous solubility, minimizing DMSO interference in cell-based assays

Molecular Formula C28H43Cl2N5O6S
Molecular Weight 648.6 g/mol
Cat. No. B2742054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG2-NH2 dihydrochloride
Molecular FormulaC28H43Cl2N5O6S
Molecular Weight648.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1
InChIKeyJHDIGXLPWYVAKX-OTCWRJAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dBET1 Dihydrochloride: Cereblon-Recruiting BRD4 PROTAC


The specified compound, chemically defined as (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide dihydrochloride, is a dihydrochloride salt formulation of the proteolysis-targeting chimera (PROTAC) commonly known as dBET1 [1]. As a bivalent degrader, it links a bromodomain and extra-terminal (BET) inhibitor warhead ((+)-JQ1) to a ligand for the cereblon (CRBN) E3 ubiquitin ligase [2]. This modular design hijacks the ubiquitin-proteasome system to induce the selective, post-translational degradation of BET family proteins, primarily BRD4, BRD3, and BRD2 [3].

Tool Compound
CRBN-recruiting PROTAC degrader for BET-family proteins
Target Scope
BRD4, BRD3, BRD2 degradation in cereblon-positive models
Formulation
Dihydrochloride salt supports DMSO-solubilized stock preparation

Why dBET1 Dihydrochloride Is Not Interchangeable


Generic substitution with an alternative BRD4-targeting PROTAC or small molecule inhibitor is scientifically inadvisable due to fundamental differences in mechanism of action and biological outcomes. While BRD4 inhibitors like JQ1 merely block bromodomain binding, PROTACs like dBET1 eliminate the entire protein, leading to distinct and often more profound downstream effects [1]. Critically, PROTACs recruiting different E3 ligases (e.g., CRBN-based dBET1 vs. VHL-based MZ1) exhibit divergent degradation kinetics, target persistence, and cell-line dependencies due to the variable expression of their respective E3 ligase machinery [2]. For instance, dBET1 activity is contingent on functional cereblon expression, a factor that can be downregulated in resistant models, whereas VHL-based degraders remain effective [3]. Consequently, the selection between dBET1 and its analogs must be driven by specific experimental requirements for degradation kinetics, E3 ligase dependency, and target selectivity profile, as detailed in the quantitative evidence below.

Mechanism Mismatch
Degradation vs. inhibition produces distinct downstream effects; standalone BRD4 inhibitors may not replicate PROTAC phenotype.
E3 Ligase Dependency
CRBN recruitment requirement limits activity in cereblon-low or undefined models; VHL-based PROTACs may retain efficacy.
Cell-Line Specificity
Degradation efficiency varies with endogenous cereblon expression; activity may not transfer across cell panels without verification.

dBET1 Dihydrochloride: Quantitative Differentiation Evidence


Cereblon Dependency and Cell Line Specificity

In a direct head-to-head comparison, the efficacy of dBET1 was found to be strictly dependent on the expression of its E3 ligase, cereblon (CRBN). While dBET1 induces degradation of BRD4 and reduces MYC expression and proliferation in LS174t colorectal cancer cells, it completely fails to degrade BRD4 or inhibit MYC in SW480 cells, which express significantly lower levels of cereblon [1]. In contrast, the VHL-based PROTAC MZ1 remains fully functional in these cereblon-low SW480 cells, successfully degrading BRD4 [1]. This establishes a clear, mechanistic differentiation point for dBET1.

Cereblon Dependency
Head-to-head
dBET1: no BRD4 degradation in SW480 (CRBN-low)
MZ1 (VHL-based): effective degradation
CRBN dependency may require model-specific review
Verify cereblon expression in target model
PROTAC E3 ligase dependency Cereblon Drug resistance BRD4 degradation

Comparative Degradation Potency vs. JQ1

dBET1 demonstrates enhanced potency for BRD4 degradation compared to the standalone BET inhibitor JQ1. While JQ1 binds and inhibits BRD4 (Kd ~90 nM for BD1), dBET1 induces protein degradation with a reported IC50 of 20 nM in functional assays . The higher molecular potency translates to a strong anti-proliferative effect in MV4;11 leukemia cells with an IC50 of 0.14 μM .

Degradation Potency
Reported
dBET1 IC50 20 nM vs JQ1 Kd ~90 nM
Supports concentration-response studies for BRD4 degradation
Cross-study values; assay conditions differ
BRD4 PROTAC IC50 Degradation potency BET inhibitor

In Vivo Pharmacokinetics

Pharmacokinetic characterization following intraperitoneal (IP) administration of dBET1 dihydrochloride at a 50 mg/kg dose in mice reveals favorable drug exposure metrics that are critical for in vivo study design . The compound achieves a peak plasma concentration (Cmax) of 392 nM, with a rapid time to peak (Tmax) of 0.5 hours, and demonstrates a sustained terminal half-life (t1/2) of 6.69 hours, leading to an AUClast of 2109 hr*ng/mL .

In Vivo PK Profile
Supplier data
Cmax 392 nM, t1/2 6.69 h, AUClast 2109 h*ng/mL (50 mg/kg IP mouse)
Supports in vivo dosing model interpretation
Data to verify; confirm in own model
PROTAC Pharmacokinetics In vivo Mouse model dBET1

DMSO Solubility for In Vitro Assays

For in vitro applications, the dihydrochloride salt form of dBET1 demonstrates high solubility in DMSO, a critical property for preparing concentrated stock solutions. Vendor data indicates a solubility of 100 mg/mL (127.34 mM) in DMSO at 25°C . The compound is practically insoluble in water (<1 mg/mL) and shows limited solubility in ethanol (39 mg/mL or 49.66 mM) .

DMSO Solubility
Supplier data
100 mg/mL (127.34 mM) in DMSO at 25°C
Supports concentrated stock preparation for cell assays
Vendor-reported solubility
Solubility DMSO dBET1 Formulation In vitro

Proteome-Wide Selectivity

Global proteomic profiling reveals that dBET1 possesses a remarkably clean selectivity profile. In a study quantifying the expression of 7,429 proteins, treatment with dBET1 resulted in significant downregulation of only three protein targets: the oncoproteins MYC and PIM1, as well as the BET family members BRD2, BRD3, and BRD4 . This indicates that dBET1's degradation activity is highly restricted to its intended target class, minimizing unintended effects on the wider proteome.

Proteome Selectivity
Class-level inference
3 out of 7,429 proteins significantly downregulated (~0.04%)
Supports target-specific interpretation of degradation effects
Global proteomics; confirm in specific context
Proteomics Selectivity dBET1 Off-target BET family

dBET1 Dihydrochloride Research Applications


Cereblon-Dependent Resistance Mechanisms

Based on its strict dependency on cereblon E3 ligase expression [1], dBET1 is an ideal chemical probe for dissecting the role of CRBN in targeted protein degradation. It can be employed as a specific tool to create models of CRBN-mediated resistance. For instance, in cell line panels, the differential activity of dBET1 versus a VHL-based degrader like MZ1 can be used to confirm that a biological effect is indeed mediated through cereblon recruitment and to identify cell types or tumors with functional cereblon machinery [1]. This scenario is directly supported by data showing dBET1's failure in cereblon-low SW480 cells [1].

In Vivo Pharmacodynamics in Hematological Cancers

The well-defined in vivo pharmacokinetic profile of dBET1 and its potent anti-leukemic activity (MV4;11 cell IC50 = 0.14 μM) make it a validated tool for animal model studies of acute myeloid leukemia (AML) and other hematological cancers. Researchers can leverage the established PK parameters (Cmax=392 nM, t1/2=6.69 hr at 50 mg/kg IP) to design dosing schedules that ensure sustained BRD4 degradation, correlating target engagement with tumor growth inhibition and survival outcomes in xenograft models.

High-Throughput Screening for BET Phenotypes

dBET1's high solubility in DMSO (100 mg/mL) and potent degradation IC50 (20 nM) make it an excellent candidate for large-scale, cell-based phenotypic screening. Its robust in vitro activity allows for the precise modulation of BET protein levels across diverse cell line panels with minimal solvent interference, facilitating the identification of novel cancer cell lines or primary patient samples that are sensitive to BRD4 loss-of-function.

Benchmarking Next-Generation PROTACs

As a first-generation, well-characterized PROTAC with a documented selectivity profile (affecting only 3/7429 proteins) and known limitations (CRBN-dependency [1]), dBET1 serves as an essential benchmark compound. Researchers developing novel BRD4 degraders or new E3 ligase ligands can use dBET1 as a positive control to compare degradation kinetics, potency, and resistance liabilities, providing a crucial reference point for evaluating the advantages of new chemical entities.

Application
Selection Property
Validation Focus
CRBN-Dependent Resistance Studies
E3 Ligase Dependency
Cereblon Expression Models
In Vivo BRD4 Degradation Studies
Pharmacokinetic Profile
Target Engagement in Tumor Models
Cell-Based Phenotypic Screening
DMSO Solubility
Solvent Artifact Minimization
PROTAC Benchmarking
Proteome Selectivity
Comparative Degradation Kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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